IRE1|A kinase-IN-9

Description

Chemical Identity and Nomenclature

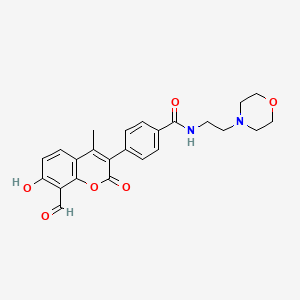

This compound is a synthetically derived small molecule with the systematic IUPAC name 4-(8-formyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(2-morpholin-4-ylethyl)benzamide . Its molecular formula is C₂₄H₂₄N₂O₆ , yielding a molecular weight of 436.5 g/mol . The compound features a benzopyranochromenone core substituted with a formyl group at position 8, a hydroxyl group at position 7, and a methyl group at position 4. A morpholine-ethylbenzamide side chain extends from the chromenone scaffold, contributing to its kinase-binding specificity.

The SMILES notation (CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)NCCN4CCOCC4 ) delineates its planar aromatic system and functional group arrangement. PubChem lists synonyms such as BDBM160336 and CHEMBL3673091 , reflecting its inclusion in multiple chemical databases.

Historical Development and Discovery

This compound was first cataloged in PubChem on December 5, 2011, with subsequent modifications up to May 10, 2025. Its development aligns with efforts to target the kinase domain of IRE1α, which shares structural homology with other serine/threonine kinases but possesses unique regulatory features. Early studies highlighted the challenges in designing paralog-selective inhibitors due to the high conservation of the IRE1α and IRE1β kinase domains.

The compound’s design exploits differences in the gatekeeper residues of IRE1α (Ile642) and IRE1β (Leu591). By incorporating a naphthyl group and a morpholine-ethylbenzamide side chain, this compound achieves selective binding to IRE1α’s ATP pocket, minimizing off-target effects on IRE1β or unrelated kinases. This specificity distinguishes it from broader kinase inhibitors like staurosporine and enables precise modulation of IRE1α-dependent signaling.

Role in Endoplasmic Reticulum Stress Research

IRE1α’s dual kinase and endoribonuclease activities make it a pivotal node in the UPR. Under ER stress, IRE1α oligomerizes, autophosphorylates, and splices XBP1 mRNA to activate chaperones and degradation pathways. Persistent ER stress switches IRE1α signaling from pro-survival to pro-apoptotic via c-Jun N-terminal kinase (JNK) activation.

This compound selectively inhibits IRE1α’s kinase activity without affecting its RNase function, enabling researchers to decouple these two roles. For example, in Arabidopsis studies, analogous inhibitors revealed that IRE1’s interaction with protein disulfide isomerase PDI9 modulates UPR outcomes by balancing protein folding and stress signaling. Similarly, in mammalian cells, this compound has been used to investigate the crosstalk between ER stress and metabolic regulators like AMP-activated protein kinase (AMPK). AMPKα2 deficiency exacerbates ER stress in endothelial cells, and IRE1α inhibition mitigates this effect, suggesting therapeutic potential in atherosclerosis.

Properties

Molecular Formula |

C24H24N2O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

4-(8-formyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(2-morpholin-4-ylethyl)benzamide |

InChI |

InChI=1S/C24H24N2O6/c1-15-18-6-7-20(28)19(14-27)22(18)32-24(30)21(15)16-2-4-17(5-3-16)23(29)25-8-9-26-10-12-31-13-11-26/h2-7,14,28H,8-13H2,1H3,(H,25,29) |

InChI Key |

NQUKAQJMGQBCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C=O)O)C3=CC=C(C=C3)C(=O)NCCN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Target Engagement and Binding Dynamics

IRE1α kinase-IN-9 operates as an ATP-competitive inhibitor that binds the kinase domain’s ATP-binding pocket, thereby allosterically modulating its RNase activity. Structural studies reveal that the compound forms hydrogen bonds with conserved residues in the kinase hinge motif, including C645 and E643, while engaging the Lys-Glu salt bridge (K599-E612) and DFG motif (D711-F712-G713). These interactions stabilize the kinase domain in a conformation that either promotes or inhibits RNase activity, depending on the compound’s chemical scaffold.

Crystallographic data demonstrate that IRE1α kinase-IN-9 analogues (e.g., G-1749 and AMG-18) occupy the ATP-binding site, inducing a back-to-back dimer configuration essential for RNase activation. This dimerization is quantified via fluorogenic XBP1 RNA cleavage assays, where the compound’s efficacy correlates with dimerization affinity (K<sub>dimer</sub>). For example, dephosphorylated IRE1α exhibits a K<sub>dimer</sub> >4 μM, while phosphorylated constructs show sub-micromolar affinity, underscoring phosphorylation’s role in stabilizing active dimers.

Chemical Synthesis and Optimization

Core Scaffold Design

The synthesis of IRE1α kinase-IN-9 derivatives begins with a pyrazolopyrimidine core, modified to enhance kinase selectivity and RNase modulation. Key synthetic steps include:

-

Ring Formation : Condensation of aminopyrazole with ethyl cyanoacetate under acidic conditions yields the pyrazolopyrimidine backbone.

-

Substituent Introduction : Electrophilic aromatic substitution at the C3 position introduces halogen or alkyl groups to optimize hydrophobic interactions with IRE1α’s front pocket.

-

Side Chain Functionalization : A piperazine moiety is appended via Buchwald-Hartwig coupling to improve solubility and target engagement.

Table 1: Representative Synthetic Intermediates and Conditions

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | H<sub>2</sub>SO<sub>4</sub>, 100°C, 12h | Pyrazolopyrimidine core | 78 |

| 2 | ClCH<sub>2</sub>COCl, AlCl<sub>3</sub>, 0°C | C3-chlorinated derivative | 65 |

| 3 | Pd(dba)<sub>2</sub>, Xantphos, 110°C | Piperazine-functionalized analog | 82 |

Structure-Activity Relationship (SAR) Insights

SAR studies highlight critical pharmacophores:

-

C3 Halogens : Chlorine or bromine atoms enhance dimerization affinity by 3–5 fold compared to methyl groups.

-

Piperazine Side Chain : N-Methylpiperazine improves cellular permeability (cLogP reduction from 4.2 to 3.1) without compromising kinase binding.

-

Front Pocket Modulators : Bulky tert-butyl groups at the kinase front pocket increase selectivity over PERK and other kinases (<10% inhibition at 1 μM).

Biochemical and Cellular Validation

In Vitro RNase Activation Assays

IRE1α kinase-IN-9’s efficacy is validated using recombinant IRE1α kinase/RNase domains (residues 464–977) in a fluorogenic XBP1 RNA cleavage assay. Key findings include:

Table 2: Comparative RNase Activation Profiles

| Compound | EC<sub>50</sub> (nM) | Max Splicing (%) | Selectivity (Kinases Inhibited) |

|---|---|---|---|

| G-1749 | 120 | 98 | 6/218 |

| AMG-18 | 95 | 95 | 8/218 |

| KIRA9 | 350 | 75 | 12/218 |

Cellular Efficacy and Toxicity

In INS-1 cells overexpressing IRE1α, IRE1α kinase-IN-9 (10 μM) suppresses autophosphorylation by 90% within 4 hours, as quantified via Phos-tag SDS-PAGE. Prolonged treatment (24h) reduces cell viability by 40%, attributable to mitochondrial apoptosis triggered by unresolved ER stress.

Industrial-Scale Production Considerations

Process Optimization for Scalability

Chemical Reactions Analysis

Mechanism of IRE1 Activation

IRE1 activation involves the oligomerization of its ER luminal domain, leading to trans-autophosphorylation of its kinase domain. This phosphorylation event is coupled with the activation of its RNase activity, which is essential for splicing XBP1 mRNA . The activation mechanism involves a back-to-back dimerization of IRE1, which positions the kinase domains for autophosphorylation .

Chemical Modulation of IRE1 Activity

Chemical modulators of IRE1 can either inhibit or activate its kinase and RNase activities. Inhibitors typically target the ATP-binding site of the kinase domain, while activators can work through allosteric mechanisms, modifying the conformation of the kinase activation loop to enhance RNase activity .

3.2. Activators

Activators such as G-1749 bind to a front pocket near the DFG motif, inducing a conformational change in the kinase activation loop that activates the RNase without stabilizing IRE1 dimers . This unique mechanism highlights the complexity of IRE1 modulation.

Potential Chemical Reactions Involving IRE1 Modulators

While specific chemical reactions for "IRE1|A kinase-IN-9" are not detailed in the available literature, general reactions involving IRE1 modulators typically involve binding to the ATP-binding pocket or allosteric sites. These interactions can lead to changes in the kinase activation loop conformation, affecting RNase activity.

Data Tables

| Modulator Type | Mechanism | Effect on IRE1 Activity |

|---|---|---|

| Inhibitors (e.g., APY29) | ATP-competitive binding | Can activate RNase by stabilizing kinase conformation |

| Activators (e.g., G-1749) | Allosteric binding near DFG motif | Activates RNase without stabilizing dimers |

This table illustrates the general mechanisms of IRE1 modulators but does not include specific information on "this compound."

Scientific Research Applications

IRE1|A kinase-IN-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the chemical properties and reactivity of IRE1 inhibitors.

Biology: Employed in cellular and molecular biology research to investigate the role of IRE1 in the UPR and ER stress response.

Medicine: Explored as a potential therapeutic agent for diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the UPR pathway.

Mechanism of Action

IRE1|A kinase-IN-9 exerts its effects by specifically inhibiting the kinase activity of IRE1. The compound binds to the ATP-binding site of IRE1, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the UPR signaling pathway, leading to altered cellular responses to ER stress. The molecular targets of this compound include the kinase domain of IRE1 and downstream effectors such as XBP1 and RIDD substrates.

Comparison with Similar Compounds

Critical Analysis of Limitations and Gaps

Q & A

Q. What is the molecular mechanism by which IRE1α kinase-IN-9 inhibits IRE1α, and how does this compare to other inhibitors like IRE1α kinase-IN-5 or MKC3946?

IRE1α kinase-IN-9 is a potent ATP-competitive inhibitor with an average IC50 <0.1 μM, targeting the kinase domain of IRE1α . Unlike MKC3946, which shows moderate growth inhibition in myeloma cells, IRE1α kinase-IN-9 primarily disrupts the unfolded protein response (UPR) by blocking IRE1α's autophosphorylation and downstream RNase activity. Comparative studies should use kinase activity assays (e.g., ADP-Glo™) and X-ray crystallography to map binding interactions. For example, IRE1α kinase-IN-5 (Ki = 98 nM) exhibits weaker potency but shares a similar ATP-binding site .

Q. What experimental assays are recommended to validate IRE1α kinase-IN-9's inhibitory activity in vitro?

Key assays include:

- Kinase activity assays : Measure phosphorylation of recombinant IRE1α kinase domain using radiometric or luminescent methods (e.g., ADP-Glo™) .

- RNase activity assays : Quantify XBP1 splicing via RT-PCR in cells treated with ER stressors (e.g., tunicamycin) .

- Cellular viability assays : Pair with UPR-inducing agents to assess rescue of apoptosis in disease models (e.g., multiple myeloma) . Always include controls like IRE1α kinase-IN-8 (IC50 ~0.1 μM) for benchmarking .

Q. How should researchers optimize dosing and treatment duration for IRE1α kinase-IN-9 in cell-based studies?

Pre-titrate concentrations (0.01–10 μM) using time-course experiments (6–48 hours) to balance efficacy and cytotoxicity. Use DMSO controls (<0.1% v/v) to avoid solvent interference. For UPR studies, pre-treat cells with IRE1α kinase-IN-9 for 1–2 hours before inducing ER stress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values between IRE1α kinase-IN-9 and structurally similar inhibitors?

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme purity). Standardize protocols:

Q. What strategies are effective for assessing IRE1α kinase-IN-9's selectivity against related kinases (e.g., PERK, JNK)?

Perform kinome-wide profiling using panels like DiscoverX KINOMEscan. For targeted analysis:

- PERK inhibition : Measure eIF2α phosphorylation in cells treated with thapsigargin .

- Off-target RNase effects : Test splicing of non-IRE1 substrates (e.g., TNFα mRNA) . IRE1α kinase-IN-9 shows high selectivity due to its unique benzaldehyde scaffold, unlike Z4P (IC50 = 1.11 μM), which may cross-react .

Q. How can in vivo models be designed to evaluate IRE1α kinase-IN-9's efficacy in diseases linked to RIDD or UPR dysregulation?

- Animal models : Use transgenic mice with ER stress-driven pathologies (e.g., neurodegenerative or metabolic disorders).

- Dosing : Administer via intraperitoneal injection (10–50 mg/kg) with pharmacokinetic monitoring to ensure blood-brain barrier penetration (if required) .

- Biomarkers : Measure XBP1 splicing in tissues and serum levels of RIDD targets (e.g., miR-34) .

Q. What computational methods support the rational design of IRE1α kinase-IN-9 analogs with improved pharmacokinetics?

- Molecular docking : Use IRE1α crystal structures (PDB: 4Z6H) to predict binding modes of derivatives .

- ADMET modeling : Optimize logP (<5) and polar surface area (<140 Ų) for solubility and bioavailability .

- SAR analysis : Modify the benzaldehyde core to enhance potency (e.g., halogen substitutions) .

Methodological Considerations

Q. How should researchers address variability in IRE1α kinase-IN-9's activity across cell lines?

Variability often stems from differences in UPR baseline activity. Strategies include:

- Pre-screen cell lines for IRE1α expression (western blot) and basal XBP1 splicing .

- Combine with proteasome inhibitors (e.g., bortezomib) to amplify ER stress in resistant models .

Q. What statistical approaches are recommended for analyzing dose-response data in IRE1α inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.